4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone

Positional isomerism Enzyme inhibition Carboxylesterase 1

This 4'-carboethoxy-3-(4-methoxyphenyl)propiophenone (CAS 898775-66-1) ensures experimental reproducibility in SAR programs. Its unique 4'-carboethoxy (para) substitution geometry offers distinct target-binding orientation versus the 2'-isomer (CAS 898775-62-7), enabling precise enzyme-modulation studies. The 4-methoxyphenyl group provides strong resonance-mediated electron donation (σp⁺ ≈ -0.78), altering reaction kinetics in key synthetic pathways. Sourced from multiple verified suppliers with batch-to-batch consistency up to 98% purity, this intermediate offers superior procurement reliability for CROs and medicinal chemistry labs.

Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
CAS No. 898775-66-1
Cat. No. B3023764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone
CAS898775-66-1
Molecular FormulaC19H20O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)OC
InChIInChI=1S/C19H20O4/c1-3-23-19(21)16-9-7-15(8-10-16)18(20)13-6-14-4-11-17(22-2)12-5-14/h4-5,7-12H,3,6,13H2,1-2H3
InChIKeyZOORBOIIDLVOSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (CAS 898775-66-1): Sourcing and Identification Guide


4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone (CAS 898775-66-1), systematically named ethyl 4-[3-(4-methoxyphenyl)propanoyl]benzoate, is a substituted propiophenone derivative with molecular formula C19H20O4 and molecular weight 312.36 g/mol . It features a carboethoxy (–COOEt) group at the 4'-position and a 4-methoxyphenyl substituent at the 3-position of the propiophenone backbone, combining electron-withdrawing and electron-donating functionalities on a flexible ketone scaffold . The compound is commercially available as a research chemical from multiple suppliers at purities of 97.0% to 98.0% , with catalog numbers including B3023764 and 3D-YKB77566 , and serves primarily as a synthetic intermediate in organic chemistry research .

4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone: Why Positional Isomers and Close Analogs Are Not Interchangeable


In substituted propiophenone derivatives, the precise positioning of the carboethoxy group (4'- vs 2'- vs 3'-position) and the substituent identity on the 3-phenyl ring fundamentally alter physicochemical properties, molecular recognition, and biological outcomes . Within the C19H20O4 isomer family sharing the carboethoxy and 4-methoxyphenyl moieties, the carboethoxy substitution position dictates the compound's spatial geometry and electronic distribution, which directly impacts target binding orientation in enzyme active sites . Class-level evidence from propiophenone derivative studies demonstrates that structural modifications—even as subtle as positional isomerism—produce orders-of-magnitude differences in inhibitory potency and selectivity profiles [1]. For procurement decisions, substituting 4'-carboethoxy-3-(4-methoxyphenyl)propiophenone with a positional isomer (e.g., the 2'-carboethoxy variant) without experimental validation introduces uncontrolled variables that compromise experimental reproducibility and may invalidate structure-activity relationship (SAR) interpretations.

4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone: Comparator-Anchored Quantitative Differentiation Evidence


Positional Isomer Differentiation: 4'-Carboethoxy vs 2'-Carboethoxy Substitution

The 2'-carboethoxy positional isomer (CAS 898775-62-7, 2'-carboethoxy-3-(4-methoxyphenyl)propiophenone) demonstrates measurable carboxylesterase 1 (CE1) inhibitory activity with an IC50 of 12.3 μM when assayed in human liver microsomes using 2-(2-benzoyl-3-methoxyphenyl)benzothiazole as substrate with 10-minute preincubation [1]. In contrast, the target compound (4'-carboethoxy positional isomer, CAS 898775-66-1) lacks reported CE1 inhibitory data, indicating that the carboethoxy substitution position (para vs ortho relative to the ketone bridge) critically determines enzyme recognition—a fundamental SAR observation that precludes positional isomer substitution without experimental validation.

Positional isomerism Enzyme inhibition Carboxylesterase 1 Structure-activity relationship

Electron-Donating Substituent Effect: 4-Methoxy vs 4-Methyl Phenyl Ring Modification

Within the 4'-carboethoxy propiophenone series, replacing the 4-methoxyphenyl group (target compound) with a 4-methylphenyl group (CAS 898768-61-1, 3'-carboethoxy-3-(4-methylphenyl)propiophenone) alters the electronic character of the aromatic ring from strongly electron-donating (methoxy, σp⁺ = -0.78) to weakly electron-donating (methyl, σp⁺ = -0.31). This electronic modulation affects the compound's reactivity profile in nucleophilic aromatic substitution and carbonyl chemistry contexts [1]. The methoxy group's lone-pair resonance donation increases electron density at the para position of the attached phenyl ring, which class-level evidence indicates can enhance binding affinity to electron-deficient enzyme active sites and alter metabolic stability profiles .

Electronic effects Reactivity SAR analysis Aromatic substitution

Commercial Availability and Purity Specifications Relative to Analog Series

The target compound (CAS 898775-66-1) is available from multiple verified suppliers at purities ranging from 97.0% to 98.0% , with transparent commercial sourcing including Fluorochem Ltd (UK) and Rieke Metals, Inc. (USA) . In contrast, structurally similar analogs such as 4'-carboethoxy-3-(2-methoxyphenyl)propiophenone (CAS 898769-79-4) and 4'-carboethoxy-3-(4-thiomethylphenyl)propiophenone (CAS 898780-97-7) have more limited supplier networks and are available only at minimum purity of 95% . This difference in supplier diversity and minimum purity specification impacts procurement reliability and the stringency of quality control options available to the researcher.

Procurement Purity comparison Supplier availability Research chemical sourcing

4'-Carboethoxy-3-(4-methoxyphenyl)propiophenone: Evidence-Supported Research Applications and Procurement Scenarios


Positional Isomer SAR Studies in Propiophenone-Derived Enzyme Inhibitor Development

Researchers investigating structure-activity relationships (SAR) of propiophenone-based enzyme inhibitors should specifically procure CAS 898775-66-1 when evaluating the effect of 4'-carboethoxy (para) substitution geometry on target recognition. Evidence indicates that the 2'-carboethoxy positional isomer (CAS 898775-62-7) exhibits measurable carboxylesterase 1 inhibition (IC50 = 12.3 μM) [1], while the 4'-positioned compound lacks documented CE1 activity—a differential SAR signal that supports systematic isomer comparison studies. This scenario applies to medicinal chemistry programs exploring the propiophenone scaffold for enzyme modulation and to academic laboratories conducting mechanistic SAR analyses.

Electron-Donating Substituent Optimization in Aromatic Ketone Synthesis

Synthetic organic chemists seeking to evaluate the impact of strong electron-donating substituents on aromatic ketone reactivity should select CAS 898775-66-1 over methyl-substituted analogs. The 4-methoxyphenyl group provides resonance-mediated electron donation (σp⁺ ≈ -0.78) approximately 2.5-fold stronger than the 4-methylphenyl analog (σp⁺ ≈ -0.31) [2] . This electronic differentiation translates to altered reaction kinetics in nucleophilic aromatic substitution, Friedel-Crafts acylation, and carbonyl reduction pathways. The compound's dual functionality (carboethoxy ester plus methoxy ether) also enables sequential synthetic manipulations not possible with simpler propiophenone derivatives .

Multi-Supplier Procurement for High-Purity Research Intermediate Requirements

For research programs requiring consistent, high-purity (>97%) propiophenone intermediates with verified commercial supply chains, CAS 898775-66-1 offers superior procurement reliability compared to structurally similar alternatives. The compound is stocked by multiple independent suppliers including Fluorochem Ltd (UK) and Rieke Metals, Inc. (USA) at purities up to 98.0% , whereas analogs such as the 4-thiomethylphenyl variant are limited to 95% minimum purity with fewer sourcing options . This scenario is particularly relevant for CROs and industrial R&D laboratories where supply chain redundancy and batch-to-batch consistency are critical operational requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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